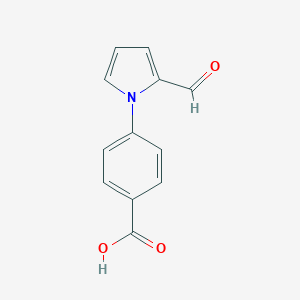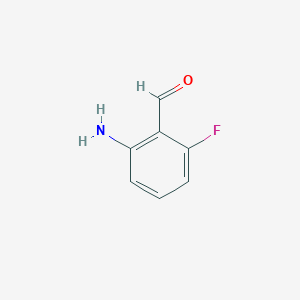![molecular formula C20H23ClN2O2 B112010 Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride CAS No. 159635-46-8](/img/structure/B112010.png)
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique three-dimensional architecture, which includes an indoline and a piperidine ring connected through a spiro carbon. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a derivative of spiroindoline, a class of compounds known for their diverse biological activities . The primary targets of these compounds are often proteins with a three-dimensional structure, which allows the spiroindoline derivatives to interact effectively due to their inherent three-dimensional nature .
Mode of Action
Spiroindoline derivatives are known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting their biological effects .
Biochemical Pathways
Spiroindoline derivatives are known to affect a wide range of biochemical pathways due to their versatile reactivity . They can act as precursors for other privileged heterocycles, influencing various biochemical processes .
Result of Action
Spiroindoline derivatives are known for their broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting an indoline derivative with a piperidine precursor under acidic or basic conditions, often using a catalyst to facilitate the cyclization.
Cyclization Reaction: Indoline derivatives are reacted with piperidine precursors in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) or a strong base like sodium hydride (NaH).
Esterification: The resulting spirocyclic intermediate is then esterified with benzyl chloroformate (Cbz-Cl) to form the benzyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for maintaining the stereoselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or thiols to introduce new substituents on the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. Its spirocyclic structure is often found in natural products with significant biological activities, making it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with various biological targets makes it a promising lead compound.
Industry: Utilized in the development of new materials and catalysts. Its stability and reactivity profile make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine] derivatives: These compounds share the spirocyclic core but differ in their substituents, which can significantly alter their chemical and biological properties.
Spirooxindoles: Another class of spirocyclic compounds with an oxindole core, known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is unique due to its specific combination of an indoline and piperidine ring, which imparts distinct physicochemical properties. Its hydrochloride salt form enhances solubility, making it more versatile for various applications compared to its non-salt counterparts.
Properties
IUPAC Name |
benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22;/h1-9,21H,10-15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRYYTKTCIUNOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597554 |
Source


|
| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-46-8 |
Source


|
| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)



![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)








![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)
